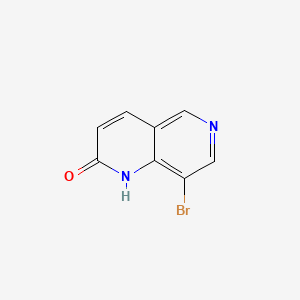

8-Bromo-1,6-naphthyridin-2(1H)-one

描述

8-Bromo-1,6-naphthyridin-2(1H)-one is a heterocyclic compound that contains a bromine atom and a naphthyridine ring. Compounds of this type are often studied for their potential biological activities and applications in medicinal chemistry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-1,6-naphthyridin-2(1H)-one typically involves the bromination of 1,6-naphthyridin-2(1H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction may require a solvent such as acetic acid and a catalyst to facilitate the process.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques may be employed to optimize the process.

化学反应分析

Types of Reactions

8-Bromo-1,6-naphthyridin-2(1H)-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 8-Bromo-1,6-naphthyridin-2(1H)-one exhibits notable antimicrobial properties. It has been studied for its potential use against various pathogens, including bacteria and fungi. The presence of the bromine atom enhances its biological activity by influencing interactions with biological targets.

Antileishmanial Activity

A study explored the structure-activity relationship (SAR) of naphthyridine derivatives, including 8-bromo compounds, demonstrating their potential as antileishmanial agents. The compound showed promising in vitro activity against Leishmania donovani, suggesting its utility in developing new treatments for leishmaniasis, a disease caused by parasitic infections .

Cancer Research

The compound has also been investigated for its anticancer properties. Its ability to inhibit specific pathways involved in cancer cell proliferation makes it a candidate for further research in oncology. The mechanism of action is believed to involve the modulation of signaling pathways critical for tumor growth.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced with other nucleophiles, facilitating the synthesis of more complex molecules.

- Coupling Reactions : It can be utilized in coupling reactions to form larger heterocyclic compounds or functionalized naphthyridines.

Material Science

The compound's unique properties make it suitable for applications in material science:

Organic Electronics

Research has indicated that derivatives of naphthyridine compounds can be used in organic electronic devices due to their semiconducting properties. The incorporation of this compound into polymer matrices may enhance the performance of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Fluorescent Probes

Recent studies have developed fluorescent probes based on naphthyridine structures, including 8-bromo derivatives. These probes are valuable for biological imaging and sensing applications due to their fluorescence properties when bound to specific biological targets .

Case Studies and Research Findings

作用机制

The mechanism of action of 8-Bromo-1,6-naphthyridin-2(1H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, affecting various biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms.

相似化合物的比较

Similar Compounds

1,6-Naphthyridin-2(1H)-one: The parent compound without the bromine atom.

8-Chloro-1,6-naphthyridin-2(1H)-one: A similar compound with a chlorine atom instead of bromine.

8-Fluoro-1,6-naphthyridin-2(1H)-one: A similar compound with a fluorine atom.

Uniqueness

8-Bromo-1,6-naphthyridin-2(1H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom may also affect the compound’s physical properties, such as solubility and stability.

生物活性

8-Bromo-1,6-naphthyridin-2(1H)-one is a synthetic compound that belongs to the naphthyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. The compound is characterized by a bromine atom at the 8-position and a keto group at the 2-position of the naphthyridine ring. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

This compound exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including monoamine oxidase (MAO) and cyclin-dependent kinases (CDKs), which are crucial in regulating cellular processes such as cell cycle progression and metabolism .

- Receptor Interaction : It interacts with specific receptors involved in neurotransmission and cellular signaling, potentially modulating pathways related to mood regulation and neuroprotection.

The biochemical properties of this compound include:

| Property | Description |

|---|---|

| Molecular Formula | C₈H₅BrN₂O |

| Molecular Weight | 225.04 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Stability | Stable under acidic conditions; sensitive to light |

Biological Activities

Research has demonstrated various biological activities associated with this compound:

- Anticancer Activity : Studies indicate that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells by activating caspase pathways .

- Antimicrobial Properties : The compound shows significant antimicrobial activity against both gram-positive and gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits by inhibiting MAO activity, which is linked to neurodegenerative diseases such as Alzheimer's .

Case Studies

Several case studies have highlighted the potential applications of this compound:

Case Study 1: Anticancer Activity

In a study conducted on human breast cancer cell lines (MCF-7), treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 10 µM after 48 hours of treatment. Apoptotic markers such as Annexin V positivity were significantly elevated in treated cells compared to controls.

Case Study 2: Antimicrobial Efficacy

A series of assays were performed against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli. These results indicate promising potential for developing new antimicrobial therapies based on this compound.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 8-Bromo-1,6-naphthyridin-2(1H)-one?

- Methodological Answer : The compound is synthesized via cyclocondensation or halogenation of precursor naphthyridinones. For example:

- Halogenation : 1,6-Naphthyridin-5(6H)-one derivatives react with phosphorus oxybromide (POBr₃) at 95°C for 1 hour to yield brominated products (57–90% yields) .

- Cyclocondensation : Tert-butoxybis(dimethylamino)methane and ammonium acetate facilitate cyclization of bromo-pyridinone intermediates (e.g., 86% yield for 3-bromo-5-ethyl derivatives) .

- Bromination of Carboxylic Acids : 1,6-Naphthyridine-2-carboxylic acid undergoes bromination in acetic acid (80% yield) .

Q. How is this compound characterized structurally?

- Methodological Answer : Use a combination of:

- X-ray crystallography to confirm regiochemistry and substituent positions .

- Mass spectrometry to analyze fragmentation patterns, particularly for bromine isotopes (e.g., ⁷⁹Br/⁸¹Br) .

- NMR spectroscopy to resolve aromatic proton environments and confirm substitution patterns .

Advanced Research Questions

Q. How does the low reactivity of bromine at the 8-position influence substitution reactions?

- Methodological Answer : Bromine at the 8-position is less activated due to electronic effects of the naphthyridine core. Strategies to enhance reactivity include:

- Directing groups : Introduce electron-withdrawing groups (e.g., nitro or carbonyl) at adjacent positions to polarize the C-Br bond .

- Catalytic systems : Use palladium catalysts with strong π-accepting ligands (e.g., XPhos) to facilitate oxidative addition in cross-coupling reactions .

Q. How to design experiments for cross-coupling reactions involving this compound?

- Methodological Answer :

- Optimize reaction conditions : Test solvents (e.g., dioxane, DMF), bases (K₂CO₃, Cs₂CO₃), and temperatures (80–120°C) to balance reactivity and stability .

- Screen coupling partners : Use Suzuki-Miyaura reactions with arylboronic acids or Buchwald-Hartwig amination with secondary amines .

- Monitor regioselectivity : Employ computational DFT studies to predict electronic effects at the 8-position .

Q. How to resolve contradictions in reported synthetic yields for halogenation reactions?

- Methodological Answer : Discrepancies (e.g., 57% vs. 90% yields) arise from:

- Reaction time and temperature : Longer heating (e.g., 20 hours at 130°C) improves conversion in POCl₃-mediated chlorination .

- Substituent effects : Electron-donating groups (e.g., methyl) stabilize intermediates, increasing yields .

- Purification methods : Column chromatography vs. recrystallization impacts isolated yields .

Q. What computational methods predict electronic effects of substituents on this compound?

- Methodological Answer :

- DFT calculations : Model HOMO/LUMO energies to assess nucleophilic/electrophilic sites .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide medicinal chemistry applications .

- Solvent effects : Use COSMO-RS models to predict solubility and reaction kinetics in polar aprotic solvents .

属性

IUPAC Name |

8-bromo-1H-1,6-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-6-4-10-3-5-1-2-7(12)11-8(5)6/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDOLSUHXUOKZJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C(C=NC=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60639956 | |

| Record name | 8-Bromo-1,6-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60639956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902837-41-6 | |

| Record name | 8-Bromo-1,6-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60639956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。